Hydroxy Bosentan
概述
描述
Hydroxy Bosentan is a metabolite of Bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of Bosentan, contributing to its therapeutic effects.
作用机制
Target of Action
Hydroxy Bosentan, also known as Ro 48-5033, is a primary metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist, which means it targets both endothelin receptor types ETA and ETB . These receptors are found in the endothelium and vascular smooth muscle . Endothelin-1 (ET-1) is a neurohormone that, when bound to these receptors, can promote the narrowing of blood vessels and lead to high blood pressure .
Mode of Action
This compound, like Bosentan, works by blocking the action of endothelin molecules, thereby preventing the constriction of blood vessels . This action is achieved by competitively antagonizing the binding of endothelin to its receptors . As a result, the deleterious effects of endothelin are negated .
Biochemical Pathways
The metabolic pathway of Bosentan, and by extension this compound, involves the cytochrome P450 enzymes CYP2C9 and CYP3A4 . These enzymes metabolize Bosentan into three known metabolites, one of which is this compound . This metabolite retains 10%-20% of the activities of Bosentan .
Pharmacokinetics
Bosentan, and by extension this compound, exhibits dose-proportional pharmacokinetics up to certain doses . The absolute bioavailability of Bosentan is about 50%, and it reaches peak plasma concentrations approximately 3 hours after oral administration . Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . The terminal half-life of Bosentan after oral administration is 5.4 hours .
Result of Action
The primary result of this compound’s action is the prevention of blood vessel constriction, which can lead to a reduction in high blood pressure . This is particularly beneficial in the treatment of conditions like pulmonary arterial hypertension (PAH), where the constriction of pulmonary blood vessels can lead to increased blood pressure in the lungs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Bosentan is known to decrease the exposure to certain drugs like ciclosporin, glibenclamide, simvastatin, and warfarin by up to 50% due to the induction of CYP3A4 and/or CYP2C9 . Therefore, the co-administration of these drugs with Bosentan can potentially affect the efficacy and stability of this compound.
生化分析
Biochemical Properties
Hydroxy Bosentan, like Bosentan, is likely to interact with endothelin receptors, blocking their action and thus reducing blood pressure . It is metabolized by cytochrome P450 (CYP) 2C9 and 3A4 .
Cellular Effects
Bosentan has been suggested as a potent anti-inflammatory drug . It inhibits superoxide anion-induced pain and inflammation, which is produced in large amounts during inflammation and contributes to inflammation and pain . This compound, being a metabolite, may share similar properties.
Molecular Mechanism
Bosentan blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This mechanism of action is likely shared by this compound.
Temporal Effects in Laboratory Settings
While specific studies on this compound are limited, Bosentan has shown to have a terminal half-life of approximately 5.4 hours . This suggests that the effects of this compound may also be time-dependent.
Dosage Effects in Animal Models
In animal models, Bosentan has been shown to decrease the severity of oxidative stress in the lungs and reduce the inflammatory reaction in rats with pulmonary contusion induced by blunt thoracic trauma
Metabolic Pathways
Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 . This compound is one of these metabolites .
Transport and Distribution
Bosentan is approximately 98% bound to albumin, suggesting it may be transported in the body bound to this protein
Subcellular Localization
Given that Bosentan is metabolized in the liver , it is likely that this compound is also present in hepatic cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Bosentan involves the hydroxylation of Bosentan. This process typically employs cytochrome P450 enzymes, which introduce a hydroxyl group into the Bosentan molecule. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound follows a similar enzymatic hydroxylation process. The reaction is scaled up using bioreactors that provide optimal conditions for enzyme activity, including controlled temperature, pH, and oxygen levels. The product is then purified using chromatographic techniques to ensure high purity and yield.
化学反应分析
Types of Reactions: Hydroxy Bosentan undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other metabolites.
Reduction: Reduction reactions can reverse the hydroxylation, converting it back to Bosentan.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Further oxidized metabolites.
Reduction: Bosentan.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Hydroxy Bosentan has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Bosentan and its metabolites.
Biology: Studied for its role in the metabolic pathways of Bosentan.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Employed in the development of new formulations and drug delivery systems.
相似化合物的比较
Bosentan: The parent compound, also a dual endothelin receptor antagonist.
Ambrisentan: Another endothelin receptor antagonist with a similar mechanism of action.
Macitentan: A more potent endothelin receptor antagonist with improved pharmacokinetic properties.
Uniqueness: Hydroxy Bosentan is unique due to its role as a metabolite of Bosentan, contributing to its overall pharmacological profile. Unlike other endothelin receptor antagonists, this compound provides insights into the metabolic pathways and the biotransformation of Bosentan, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
属性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-60-7 | |
Record name | Ro 48-5033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do azole antifungal agents affect the pharmacokinetics of Bosentan and Hydroxy Bosentan?
A1: Research indicates that co-administration of azole antifungal agents, specifically ketoconazole, fluconazole, and voriconazole, can significantly impact the pharmacokinetics of both Bosentan and its active metabolite, this compound, in rats. [] Ketoconazole exhibited the most pronounced effect, increasing the area under the curve (AUC) of Bosentan by 5.1-fold and its maximum concentration (Cmax) by 5.8-fold. [] This suggests a substantial inhibition of Bosentan metabolism by ketoconazole. Fluconazole and voriconazole also impacted Bosentan pharmacokinetics, though to a lesser extent. [] Importantly, significant changes were observed in the pharmacokinetic parameters of this compound when these antifungal agents were co-administered. [] This research highlights the need for careful consideration and potential dose adjustments when combining Bosentan with these antifungal medications in clinical settings.
Q2: What is the role of CYP2C9 polymorphism in Bosentan exposure?
A2: While CYP2C9 is involved in Bosentan metabolism, research suggests that the CYP2C9 polymorphism may not be a major determinant of Bosentan exposure in healthy volunteers. [] This implies other factors, such as drug transporters or other metabolic enzymes, could play a more significant role in individual variability in Bosentan pharmacokinetics.
Q3: Does grapefruit juice interact with Bosentan or its metabolite?
A3: Studies investigating the impact of grapefruit juice on Bosentan and this compound pharmacokinetics in healthy adults revealed interesting findings. [] While a high dose (3 x 300 mL/day) of grapefruit juice showed a small increase in Bosentan's metabolic ratio to this compound (19% increase), it was not considered clinically relevant. [] This indicates that grapefruit juice consumption, even at high levels, is unlikely to necessitate dose adjustments for Bosentan.
Q4: Can you describe a validated analytical method for quantifying Bosentan and its impurities, including this compound?
A4: A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated according to ICH guidelines for the determination of Bosentan Monohydrate and its related substances, including this compound. [] This method utilizes an Inertsil ODS-3V column with a gradient elution of acetonitrile and buffer, enabling the effective separation and quantification of Bosentan and its impurities. [] The method demonstrates good linearity, recovery, and accuracy, making it suitable for impurity profiling in both laboratory mixtures and marketed formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。